4-chloro-N-(4-(3-(cyclohexylamino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the amide group can participate in hydrolysis reactions, while the thiazole ring can undergo electrophilic substitution .Scientific Research Applications
Antitumor Agents
Research has highlighted the synthesis of benzothiazole derivatives, including structures similar to the specified compound, as potent antitumor agents. These compounds have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential in cancer treatment strategies. The synthesis of biologically stable derivatives without nitro groups has led to compounds with excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Antimicrobial Agents
A series of thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These studies have found some derivatives to exhibit potent antibacterial activity, especially against Gram-positive bacterial strains, surpassing the effectiveness of reference drugs. This suggests their application in developing new antimicrobial treatments (Bikobo et al., 2017).
Antibacterial Agents
Further research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has unveiled a novel class of promising antibacterial agents. Some compounds in this series displayed significant activity against key bacterial strains at non-cytotoxic concentrations, pointing to their potential utility in combating bacterial infections (Palkar et al., 2017).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Properties
IUPAC Name |
4-chloro-N-[4-[3-(cyclohexylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-14-8-6-13(7-9-14)18(25)23-19-22-16(12-26-19)10-11-17(24)21-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXFPZLYDEWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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